molecular formula C9H3Cl2F3N2 B1321251 4,6-Dichloro-2-(trifluoromethyl)quinazoline CAS No. 746671-32-9

4,6-Dichloro-2-(trifluoromethyl)quinazoline

Cat. No. B1321251
M. Wt: 267.03 g/mol
InChI Key: CZTOJGYFRVINNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various quinazoline derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines is achieved using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials via C-H bond functionalization, employing a mild two-step reaction . Another approach involves the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines from 2-(1H-indolyl)anilines and fluorinated ketones, yielding products with quaternary stereocenters . Additionally, a synthetic route for 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines has been reported, which includes cyclocondensation reactions of trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone with amidine salts .

Molecular Structure Analysis

The molecular structures of quinazoline derivatives have been confirmed using various spectroscopic techniques. For example, the structure of a quinazoline thioether derivative incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety was confirmed via single-crystal X-ray diffraction analysis . Similarly, the structures of 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones were confirmed by NMR spectroscopy, including 2D NOESY experiments .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including modifications with nucleophilic and non-nucleophilic bases. For instance, 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-ones can be modified under the action of nucleophilic and/or basic reagents to yield products of substitution, elimination, or isomerization . Additionally, 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline can react with different amines and hydrazine hydrate to produce various fused quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and biological activity. The analgesic evaluation of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines demonstrated significant nociception reduction in a capsaicin-induced test, suggesting potential as new analgesic drugs . The hydrophilicity and molecular weight of quinazoline thioether derivatives were found to correlate with their antibacterial activity, with compound 6b showing promising results as a plant bactericide .

Scientific Research Applications

Synthesis and Derivatives

  • Quinazoline derivatives, including those related to 4,6-Dichloro-2-(trifluoromethyl)quinazoline, are notable for their biological activity. For instance, Xu Li-feng (2011) synthesized 7-morpholino-2-(4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one through a series of reactions starting from 4-chloro-2-nitrobenzoic acid, showcasing the versatility of quinazoline derivatives in chemical synthesis (Xu Li-feng, 2011).

Medical Imaging and Biomarkers

  • Quinazoline derivatives have been explored for medical imaging applications. Fernandes et al. (2008) reported the labeling of quinazoline derivatives with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging in medical diagnostics (Fernandes et al., 2008).

Organic Synthesis

  • The compound has been used in the synthesis of various organic compounds. For example, Ekhato and Huang (1994) demonstrated its use in the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, highlighting its role in creating complex organic structures (Ekhato & Huang, 1994).

Synthesis of Novel Compounds

  • The versatility of 4,6-Dichloro-2-(trifluoromethyl)quinazoline in synthesizing novel compounds with potential biological activities is exemplified in the work of Ouyang et al. (2016), who developed a rapid synthetic method for a compound with potential medicinal properties (Ouyang et al., 2016).

Electroluminescent Materials

  • Quinazoline derivatives have been used in the development of electroluminescent materials. Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their role in creating novel optoelectronic materials (Lipunova et al., 2018).

properties

IUPAC Name

4,6-dichloro-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOJGYFRVINNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610662
Record name 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(trifluoromethyl)quinazoline

CAS RN

746671-32-9
Record name 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-2-trifluoromethyl-quinazolin-4-ol (1.35 g, 5.43 mmol, 1 eq.), phosphorous oxychloride (4.88 mL, 52.4 mmol, 9.64 eq.) and triethylamine (2.43 mL, 17.4 mmol, 3.21 eq.) were refluxed for 2 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated sodium bicarbonate, 1× with brine. Dried and stripped in vacuo to give an amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 800 mg of off-white solids as product. The product was used immediately in Example 1 Part C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wu, LS Wang, P Li, J Yu, S Cheng, G Yu… - European Journal of …, 2023 - Elsevier
A series of new N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized based on structure optimization of quinazoline by introducing a trifluoromethyl …
Number of citations: 2 www.sciencedirect.com

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